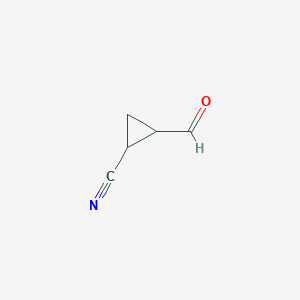
2-Formylcyclopropane-1-carbonitrile
描述
2-Formylcyclopropane-1-carbonitrile is a cyclic organic compound with the chemical formula C5H5NO. It is an alpha,beta-unsaturated carbonyl compound that contains both a nitrile and a carbonyl group. This compound is known for its unique physical and chemical properties, making it a subject of significant scientific interest.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formylcyclopropane-1-carbonitrile can be achieved through various methods. One common method involves the reaction of cyclopropanecarbonyl chloride with sodium cyanide, followed by hydrolysis to yield this compound
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is typically produced in research laboratories for scientific studies. The production process involves standard organic synthesis techniques, ensuring high purity and yield.
化学反应分析
Types of Reactions: 2-Formylcyclopropane-1-carbonitrile undergoes various chemical reactions, primarily determined by its alpha,beta-unsaturated carbonyl structure. These reactions include:
Addition Reactions: The compound can participate in nucleophilic addition reactions due to the presence of the carbonyl group.
Nitrile Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids.
Michael Addition: The compound can undergo Michael addition reactions, where nucleophiles add to the beta-carbon of the alpha,beta-unsaturated carbonyl system.
Common Reagents and Conditions:
Nucleophilic Addition: Common reagents include Grignard reagents and organolithium compounds.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Michael Addition: Reagents such as enolates or amines are commonly used.
Major Products Formed:
From Nucleophilic Addition: Alcohols or amines, depending on the nucleophile used.
From Hydrolysis: Carboxylic acids.
From Michael Addition: Beta-substituted carbonyl compounds.
科学研究应用
2-Formylcyclopropane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Formylcyclopropane-1-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s alpha,beta-unsaturated carbonyl structure makes it highly reactive, allowing it to participate in nucleophilic addition and Michael addition reactions. These reactions can modify biological molecules, potentially leading to changes in their function and activity.
相似化合物的比较
2-Cyanocycloprop-2-enecarbaldehyde: Similar in structure but differs in reactivity and applications.
Cyclopropanecarbonyl Chloride: A precursor in the synthesis of 2-Formylcyclopropane-1-carbonitrile.
Cyclopropanecarboxylic Acid: Another related compound with different chemical properties and uses.
Uniqueness: this compound is unique due to its combination of a nitrile and a carbonyl group within a cyclopropane ring. This structure imparts distinct reactivity and makes it a valuable compound in various fields of research.
属性
IUPAC Name |
2-formylcyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c6-2-4-1-5(4)3-7/h3-5H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFWACKVZPQYOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C#N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824483-83-1 | |
| Record name | 2-formylcyclopropane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B3380076.png)
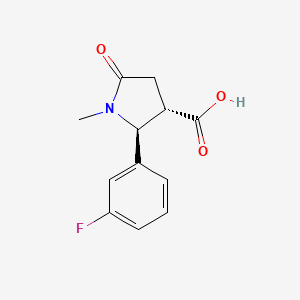
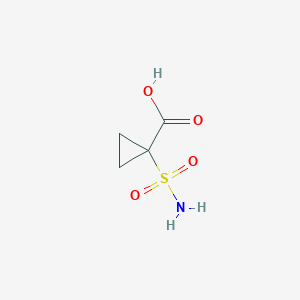
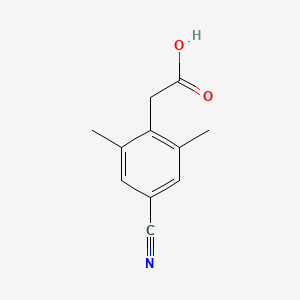
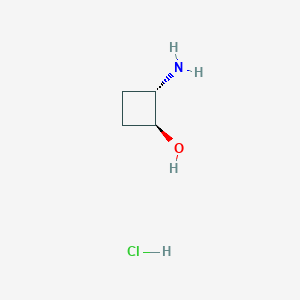
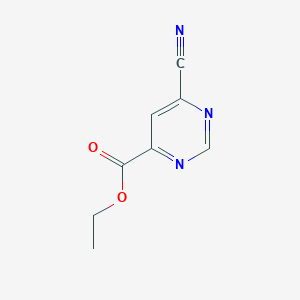
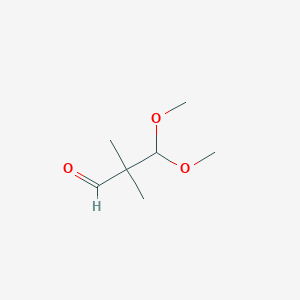
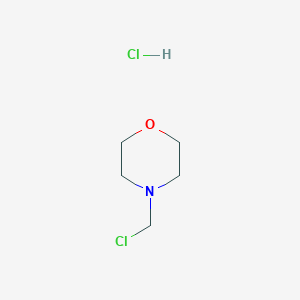
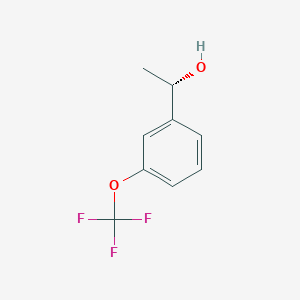
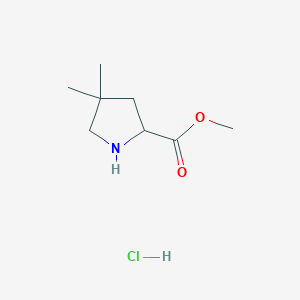
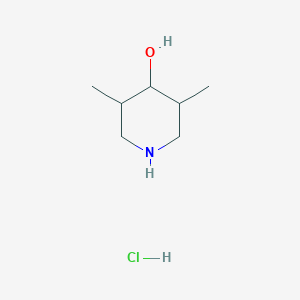
![Spiro[4.5]decane-2-carboxylic acid](/img/structure/B3380150.png)


